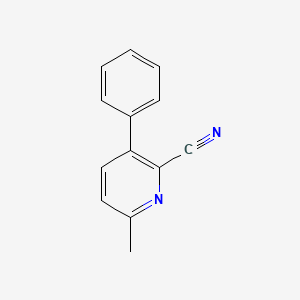
Sodium acetoxyoctadecenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium acetoxyoctadecenyl sulfate: is an anionic surfactant with the molecular formula C20H37NaO6S and a molecular weight of 428.55895 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium acetoxyoctadecenyl sulfate typically involves the esterification of octadecenyl alcohol with acetic acid, followed by sulfonation with sulfur trioxide and neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation processes are optimized for scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium acetoxyoctadecenyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium acetoxyoctadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of sodium acetoxyoctadecenyl sulfate involves its ability to reduce surface tension and disrupt lipid membranes. This property makes it effective in solubilizing hydrophobic compounds and facilitating their interaction with aqueous environments. The molecular targets include lipid bilayers and hydrophobic regions of proteins, leading to enhanced solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but a shorter carbon chain.
Sodium laureth sulfate: A related compound with ethoxylated groups, providing different solubility and foaming characteristics
Uniqueness: Sodium acetoxyoctadecenyl sulfate stands out due to its longer carbon chain and acetoxy group, which confer unique surfactant properties and make it suitable for specific applications where other surfactants may not be as effective.
Propriétés
Numéro CAS |
65309-59-3 |
|---|---|
Formule moléculaire |
C20H37NaO6S |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
sodium;[(E)-18-acetyloxyoctadec-1-enyl] sulfate |
InChI |
InChI=1S/C20H38O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h17,19H,2-16,18H2,1H3,(H,22,23,24);/q;+1/p-1/b19-17+; |
Clé InChI |
YSUHUKRYNRTKTF-ZJSKVYKZSA-M |
SMILES isomérique |
CC(=O)OCCCCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OCCCCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
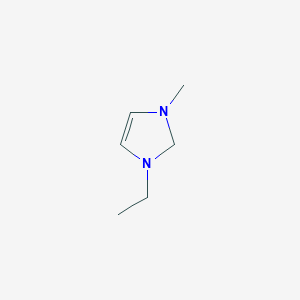

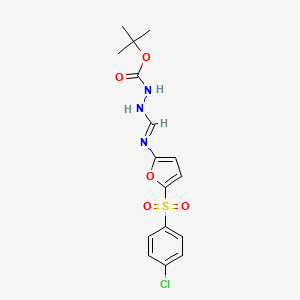
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)

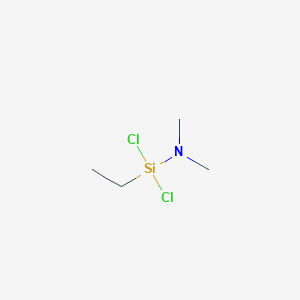
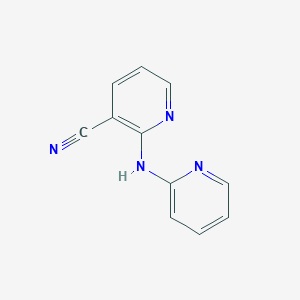

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
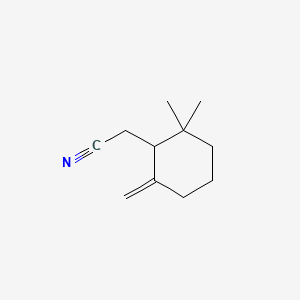
![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)
